molecular formula C11H12O3 B8361979 2-Phenyl-1,3-dioxane-5-carbaldehyde

2-Phenyl-1,3-dioxane-5-carbaldehyde

Cat. No.: B8361979
M. Wt: 192.21 g/mol
InChI Key: DTFXWVBMKNZFJS-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxane-5-carbaldehyde is a bicyclic aldehyde featuring a 1,3-dioxane ring fused to a phenyl group at the 2-position and an aldehyde functional group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks. Its structure combines the electron-withdrawing aldehyde group with the steric and electronic effects of the dioxane and phenyl moieties, making it valuable in multicomponent reactions such as the Biginelli reaction .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-phenyl-1,3-dioxane-5-carbaldehyde

InChI

InChI=1S/C11H12O3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-6,9,11H,7-8H2

InChI Key

DTFXWVBMKNZFJS-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-Phenyl-1,3-dioxane-5-carbaldehyde and related compounds:

Compound Name Core Structure Functional Groups Molecular Formula Key Applications/Synthesis Methods Reference
This compound 1,3-Dioxane Aldehyde, Phenyl C₁₁H₁₂O₃* Intermediate in heterocyclic synthesis
2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde Thiazole Aldehyde, Methoxyphenyl C₁₁H₉NO₂S Pharmaceutical intermediates
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Pyrrole Aldehyde, Fluorophenyl C₁₁H₈FNO Bioactive molecule synthesis
5-Phenyl-7,8-dihydro-1,3-dioxin-2(2H)-yl-4(3H)-carboxylic acid 1,3-Dioxane Carboxylic acid, Phenyl C₁₃H₁₄O₅ Crystallography studies

*Note: Molecular formula for this compound is inferred based on structural analogs.

Key Observations:

Core Heterocycle Differences :

  • The 1,3-dioxane ring in the target compound provides a rigid, oxygen-rich environment, whereas thiazole (in ) and pyrrole (in ) introduce nitrogen and sulfur atoms, altering electronic properties and reactivity.
  • The dioxane derivative with a carboxylic acid group () demonstrates how functional group substitution (aldehyde vs. acid) impacts applications, favoring crystallographic studies over synthetic utility.

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in ) enhance aromatic stability, while electron-withdrawing substituents (e.g., fluoro in ) increase electrophilicity at the aldehyde position.

Synthetic Methodologies :

  • Ultrasound-assisted synthesis with catalysts like Sm(ClO₄)₃ (as in ) is a common strategy for analogous aldehydes, reducing reaction times (<1 hour) and improving yields (>85%).

Reactivity and Application Comparison

  • This compound: Primarily used in multicomponent reactions (e.g., Biginelli reactions) to synthesize dihydropyrimidinones, leveraging its aldehyde group for condensation .
  • Thiazole- and Pyrrole-Based Aldehydes : These derivatives are tailored for medicinal chemistry due to their heterocyclic cores. For example, thiazole aldehydes () are precursors to kinase inhibitors, while fluorophenyl-pyrrole aldehydes () are used in antiviral agent development.
  • Carboxylic Acid Analog : The dioxane-carboxylic acid derivative () lacks the aldehyde’s reactivity but serves as a stable crystalline model for structural analysis.

Physicochemical Properties

While direct data on the target compound’s solubility or melting point is unavailable, trends can be inferred:

  • Polarity : The 1,3-dioxane ring increases polarity compared to purely aromatic analogs, enhancing solubility in polar solvents.
  • Stability : The aldehyde group’s susceptibility to oxidation is mitigated by the dioxane ring’s electron-donating effects, unlike thiazole aldehydes, which may require inert storage conditions .

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